molecular formula C45H56N8O13S3 B1673591 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 154132-95-3

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Cat. No.: B1673591
CAS No.: 154132-95-3
M. Wt: 1013.2 g/mol
InChI Key: PKMRCHBERGHHNY-LTLCPEALSA-N
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Description

FPL-14294 is a novel cholecystokinin octapeptide agonist with effective intranasal anorectic activity in rats. It is known for its ability to induce satiety and reduce food intake by interacting with cholecystokinin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FPL-14294 involves the incorporation of a sulfoxy group into the phenylacetyl moiety and the use of a methylated phenylalanine residue. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production methods for FPL-14294 are not widely documented. it is likely that the synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis and purification by high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: FPL-14294 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the fully protected peptide, which is then deprotected to yield the active compound FPL-14294 .

Mechanism of Action

FPL-14294 exerts its effects by acting as an agonist at cholecystokinin receptors, specifically the cholecystokinin-A receptor subtype. It mimics the action of endogenous cholecystokinin, leading to the activation of signaling pathways that induce satiety and reduce food intake .

Comparison with Similar Compounds

Properties

CAS No.

154132-95-3

Molecular Formula

C45H56N8O13S3

Molecular Weight

1013.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H56N8O13S3/c1-46-35(21-27-9-5-4-6-10-27)43(60)53-45(62)37(24-40(56)57)52-42(59)34(18-20-68-3)51-44(61)36(23-29-25-47-32-12-8-7-11-31(29)32)50-39(55)26-48-41(58)33(17-19-67-2)49-38(54)22-28-13-15-30(16-14-28)66-69(63,64)65/h4-16,25,33-37,46-47H,17-24,26H2,1-3H3,(H,48,58)(H,49,54)(H,50,55)(H,51,61)(H,52,59)(H,56,57)(H,53,60,62)(H,63,64,65)/t33-,34-,35-,36-,37-/m0/s1

InChI Key

PKMRCHBERGHHNY-LTLCPEALSA-N

SMILES

CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

154132-95-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6
4-(sulfoxy)phenylacetyl-methionyl-glycyl-trptophyl-methionyl-aspartyl-methylphenylalaninehydrazide
FPL 14294
FPL-14294
Hpa(SO3H)-Met-Gly-Trp-Met-Asp-MePhe-NH2NH3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 2
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

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